Nornicotine

Nicotinic Receptor Pharmacology Neurochemistry Enantiomer Selectivity

Nornicotine (CAS 5746-86-1) is a pyridine alkaloid structurally analogous to nicotine, differing by the absence of the N-methyl group on the pyrrolidine ring. It is a naturally occurring minor alkaloid in tobacco (Nicotiana tabacum) and a primary N-demethylated metabolite of nicotine in humans, formed via CYP2A6 and CYP2B6 activity.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 5746-86-1
Cat. No. B190312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNornicotine
CAS5746-86-1
Synonyms3-(2-pyrrolidinyl)pyridine
nornicotine
nornicotine tartrate, (S)-(R-(R*,R*))-isomer
nornicotine, (R)-isomer
nornicotine, (S)-isome
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CC=C2
InChIInChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2
InChIKeyMYKUKUCHPMASKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in water;  Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils

Nornicotine (CAS 5746-86-1): Procurement Guide for a Minor Tobacco Alkaloid Research Standard


Nornicotine (CAS 5746-86-1) is a pyridine alkaloid structurally analogous to nicotine, differing by the absence of the N-methyl group on the pyrrolidine ring [1]. It is a naturally occurring minor alkaloid in tobacco (Nicotiana tabacum) and a primary N-demethylated metabolite of nicotine in humans, formed via CYP2A6 and CYP2B6 activity [2]. In tobacco leaf and commercial products, nornicotine is present at concentrations ranging from 0.14 to 0.66 mg/g, positioning it as the second most abundant alkaloid after nicotine but at approximately 1-3% of nicotine's abundance [3].

Tobacco alkaloid research standard for nAChR subtype pharmacology
Nicotine N-demethylated metabolite probe for CYP2A6/2B6 metabolism studies
Minor alkaloid biomarker for tobacco exposure research

Nornicotine (CAS 5746-86-1): Why In-Class Alkaloid Substitution is Not Permissible


The minor tobacco alkaloids—nornicotine, anabasine, and anatabine—exhibit distinct pharmacological and pharmacokinetic profiles despite their shared pyridine core and nicotinic acetylcholine receptor (nAChR) activity [1]. Direct substitution of nornicotine with anabasine or anatabine is not scientifically valid due to documented differences in receptor subtype selectivity, agonist potency, enantiomer-specific effects, and metabolic fate [2][3]. For example, nornicotine demonstrates ~12-fold lower potency than nicotine in desensitizing nAChRs [4], while anabasine elicits the highest maximal activation of α7 nAChRs among the minor alkaloids [1]. Furthermore, (R)-(+)-nornicotine is 6.25-fold more potent than (S)-(-)-nornicotine in evoking dopamine release from the nucleus accumbens, an effect not mirrored by other minor alkaloids [2].

Receptor subtype selectivity profiles differ
Minor alkaloids exhibit distinct α4β2 and α7 activation profiles; direct substitution may shift nAChR subtype interpretation.
Enantiomer-specific responses may not transfer
Reported enantiomer-dependent binding and functional endpoints for nornicotine are not shared by anabasine or anatabine.
Metabolic pathway differences
Formation via CYP2A6/2B6 distinguishes nornicotine disposition from other minor alkaloids, potentially altering metabolite context.

Nornicotine (CAS 5746-86-1): Quantitative Differentiation Evidence vs. Nicotine, Anabasine, and Anatabine


Nornicotine's Enantioselective nAChR Binding Affinity in Recombinant α4β2 Subtype

In M10 cells expressing recombinant human α4β2 nAChR, (+)-[R]-nornicotine exhibited a lower Ki (higher affinity) than (-)-[S]-nornicotine in displacing (-)-[3H]nicotine binding [1]. The rank order of affinity was cytisine (Ki = 0.46 nM) > MPA (Ki = 1.21 nM) > anatoxin-a > (-)-nicotine > (+)-[R]-nornicotine > (-)-[S]-nornicotine > (+)-nicotine [1].

Enantioselective α4β2 binding
Reported rank
(+)-[R]-nornicotine affinity rank higher than (-)-[S]-nornicotine in α4β2 binding (reported rank order)
Supports enantiomer-specific α4β2 binding interpretation
Exact Ki values not reported; rank based on displacement data in M10 cells
Nicotinic Receptor Pharmacology Neurochemistry Enantiomer Selectivity

Nornicotine Exhibits 12-Fold Lower nAChR Desensitization Potency Relative to Nicotine in Rat Striatal Slices

S-(-)-Nornicotine desensitizes nicotinic receptors mediating dopamine release in rat striatal slices, but with approximately 12-fold lower potency compared to S-(-)-nicotine [1]. S-(-)-Nicotine at 10 nM and 100 nM diminished subsequent [3H]overflow response to 10 µM S-(-)-nornicotine by 59% and 81%, respectively [1].

Desensitization potency
Head-to-head
~12-fold lower desensitization potency vs. S-(-)-nicotine
Informs concentration context for sustained nAChR signaling studies
Rat striatal slices; [3H]dopamine overflow superfusion assay
Nicotinic Receptor Pharmacology Dopamine Release Addiction Neuroscience

Enantiomer-Specific Dopamine Release Potency: (R)-(+)-Nornicotine is 6.25-Fold More Potent than (S)-(-)-Nornicotine in Nucleus Accumbens

In rat nucleus accumbens slices, (R)-(+)-nornicotine (EC50 = 0.48 µM) was 6.25-fold more potent than (S)-(-)-nornicotine (EC50 = 3.0 µM) in evoking [3H]dopamine overflow [1]. For comparison, S-(-)-nicotine exhibited an EC50 of 70 nM, making it approximately 43-fold more potent than (R)-(+)-nornicotine and ~6.9-fold more potent than the racemic mixture [1].

Enantiomer dopamine release
Head-to-head
(R)-(+)-nornicotine EC50 0.48 µM vs. (S)-(-)-nornicotine EC50 3.0 µM (6.25-fold)
Enantiomeric purity may alter dopamine endpoint interpretation
Rat nucleus accumbens slices; [3H]dopamine overflow
Dopamine Neurotransmission Addiction Neuroscience Reinforcement Mechanisms

Nornicotine's In Vivo Behavioral Potency in Nonhuman Primates: Dose-Ranging Comparison with Anabasine and Anatabine

In squirrel monkeys, nornicotine (1-1.8 mg/kg), anabasine (0.1-1.0 mg/kg), and anatabine (10-32 mg/kg) all produced dose-related decreases in food-maintained responding and substituted for the α4β2-selective agonist (+)-epibatidine in drug discrimination [1]. The effective dose range for nornicotine was intermediate, with anabasine showing potency at ~10-fold lower doses and anatabine requiring ~10-fold higher doses [1].

Behavioral potency
Head-to-head
Nornicotine effective at 1-1.8 mg/kg; anabasine ~10-fold more potent; anatabine ~10-fold less potent
Informs dose-model context for primate behavioral pharmacology
Squirrel monkeys; (+)-epibatidine drug discrimination
Behavioral Pharmacology Drug Discrimination Addiction Research

Quantitative Alkaloid Content in Commercial Tobacco Products: Nornicotine vs. Anabasine and Anatabine

In commercial tobacco products, nornicotine content ranges from 0.14 to 0.66 mg/g, which is approximately 5- to 20-fold higher than anabasine (0.008-0.030 mg/g) and up to 10-fold higher than anatabine (0.065-0.27 mg/g) [1]. Nicotine content is 6.5-17.5 mg/g, making nornicotine the second most abundant alkaloid in tobacco leaf, comprising ~1-3% of total alkaloid content [1].

Alkaloid content
Head-to-head
Nornicotine content 0.14-0.66 mg/g; 5-20× higher than anabasine
Supports biomarker abundance ranking for tobacco exposure studies
GC-MS quantification in commercial tobacco products
Tobacco Chemistry Biomarker Research Analytical Chemistry

Analytical Resolution and Detection Sensitivity: RP-HPLC Retention Time and LOD for Nornicotine vs. Nicotine

A validated RP-HPLC method for [11C]-nicotine injectable analysis achieved excellent resolution of (+)-nornicotine (retention time = 3.1 min) from [11C]-nicotine (5.5 min) and [11C]CH3I (1.5 min) [1]. The limit of detection (LOD) for (+)-nornicotine was 1 ng, compared to 2 ng for nicotine [1].

RP-HPLC resolution
Method context
RT 3.1 min; LOD 1 ng (2× lower than nicotine)
Supports analytical method specificity for nornicotine
RP-HPLC; XTerra C18 column; isocratic 80:20 ammonium acetate (pH 10):acetonitrile
Analytical Chemistry Method Validation Quality Control

Nornicotine (CAS 5746-86-1): High-Value Research and Industrial Application Scenarios


Enantiomer-Specific nAChR Subtype Pharmacology Studies

Nornicotine's documented enantiomer selectivity—with (R)-(+)-nornicotine showing 6.25-fold higher potency than (S)-(-)-nornicotine in nucleus accumbens dopamine release and higher α4β2 binding affinity—makes enantiopure nornicotine essential for studies investigating nAChR subtype distribution and function across brain regions [1][2]. Procurement of single enantiomers rather than racemic mixture is required for experiments seeking to resolve brain region-specific pharmacological effects.

Tobacco Exposure Biomarker Quantification in Clinical and Epidemiological Studies

With a tobacco product concentration of 0.14-0.66 mg/g—significantly exceeding anabasine (0.008-0.030 mg/g) and anatabine (0.065-0.27 mg/g)—nornicotine serves as the most analytically abundant minor alkaloid biomarker for distinguishing active tobacco use from nicotine replacement therapy [3]. Its validated HPLC retention time (3.1 min) and LOD (1 ng) enable robust quantification in biological matrices [4].

Nicotine Metabolism and CYP450 Enzyme Activity Studies

As the primary N-demethylated metabolite of nicotine, formed via CYP2A6 and CYP2B6, nornicotine is a direct probe for investigating interindividual variability in nicotine metabolism [5]. Its formation rate correlates significantly with CYP2A6 content (r = 0.578, p < 0.05) in human liver microsomes, making nornicotine quantification a key endpoint in pharmacogenomic studies of nicotine clearance [5].

Behavioral Pharmacology of Nicotinic Ligands in Primate Models

Nornicotine produces dose-dependent behavioral effects in nonhuman primates at 1-1.8 mg/kg, including (+)-epibatidine substitution and food-maintained responding suppression [6]. This potency profile—intermediate between anabasine (0.1-1.0 mg/kg) and anatabine (10-32 mg/kg)—positions nornicotine as a reference compound for comparative behavioral pharmacology studies of tobacco alkaloids in primate addiction models [6].

Application
Selection Property
Validation Focus
Enantiomer-specific nAChR subtype pharmacology
Enantiomeric purity context
nAChR subtype binding and functional assays
Tobacco exposure biomarker research
Analytical abundance context
Biomarker level validation in research matrices
Nicotine metabolism and CYP activity research
CYP probe specificity
CYP2A6/2B6 activity correlation
Primate behavioral pharmacology studies
Behavioral potency context
Dose-response profiling in primate models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nornicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.